molecular formula C8H13BrO2 B2415419 2-Bromo-1-(oxan-4-yl)propan-1-one CAS No. 1187468-69-4

2-Bromo-1-(oxan-4-yl)propan-1-one

Cat. No.: B2415419
CAS No.: 1187468-69-4
M. Wt: 221.094
InChI Key: YEFHYSLHOYYJJL-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxan-4-yl)propan-1-one is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a bromine atom, an oxane ring, and a propanone group, making it a valuable intermediate in organic synthesis and research.

Scientific Research Applications

2-Bromo-1-(oxan-4-yl)propan-1-one has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme mechanisms and biochemical pathways.

Safety and Hazards

The safety data for “2-Bromo-1-(oxan-4-yl)propan-1-one” is currently unavailable online . It’s always important to handle chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(oxan-4-yl)propan-1-one typically involves the bromination of 1-(oxan-4-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxan-4-yl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of 1-(oxan-4-yl)propan-1-ol.

    Oxidation: Formation of 1-(oxan-4-yl)propanoic acid or other oxidized products.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxan-4-yl)propan-1-one involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

2-Bromo-1-(oxan-4-yl)propan-1-one can be compared with similar compounds such as:

    2-Bromo-1-(oxan-3-yl)propan-1-one: Similar structure but with the oxane ring positioned differently, leading to variations in reactivity and applications.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxyphenyl group instead of an oxane ring, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of reactivity and applications in various scientific fields.

Properties

IUPAC Name

2-bromo-1-(oxan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-6(9)8(10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFHYSLHOYYJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187468-69-4
Record name 2-bromo-1-(oxan-4-yl)propan-1-one
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